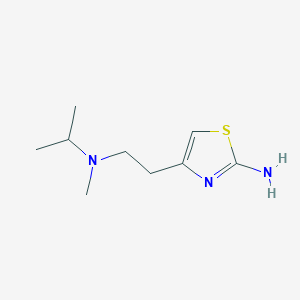
4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with isopropyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated systems can optimize the production efficiency and yield .
化学反応の分析
Types of Reactions
4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by either activating or inhibiting these targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 2-Aminothiazole
- 4-Methylthiazole
- 2-Isopropylthiazole
Uniqueness
What sets 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
生物活性
4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine, a thiazole derivative, has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a thiazole ring substituted with an isopropyl(methyl)amino group, which enhances its biological activity and interaction with various biological targets.
- Molecular Formula : C₉H₁₃N₃S
- Solubility : Typically exists as a hydrochloride salt, improving its solubility and stability in formulations.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of pharmacology, particularly its potential as an antiviral agent.
Antiviral Potential
In vitro studies indicate that this compound may serve as an intermediate in the synthesis of antiviral agents targeting HIV. Its structure allows effective interaction with viral replication pathways, suggesting it could modulate biochemical processes critical for viral proliferation.
Antimicrobial Properties
Compounds with similar thiazole structures have demonstrated antimicrobial and antifungal properties. Preliminary studies suggest that this compound may share these properties, warranting further investigation into its efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The presence of the thiazole ring is crucial for the compound's biological activity. Studies involving derivatives of thiazole have shown that modifications at specific positions can significantly enhance or diminish their pharmacological effects. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the compound's potency against cancer cell lines .
Table 1: Comparative Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(2-(Isopropyl(methyl)amino)... | Antiviral | TBD | |
| 2-amino-4-phenylthiazole | Antiproliferative | 0.2 - 1 | |
| Thiazole derivatives | Antimicrobial | TBD |
Case Studies and Research Findings
Several studies have highlighted the potential applications of thiazole derivatives in treating various diseases:
-
Anticancer Activity :
- A study evaluated a series of thiazole derivatives against multiple cancer cell lines, demonstrating significant antiproliferative effects, particularly in glioblastoma and melanoma models. The lead compounds exhibited low toxicity to normal cells while maintaining high selectivity against cancer cells .
- Antimicrobial Efficacy :
- Mechanistic Insights :
特性
分子式 |
C9H17N3S |
|---|---|
分子量 |
199.32 g/mol |
IUPAC名 |
4-[2-[methyl(propan-2-yl)amino]ethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H17N3S/c1-7(2)12(3)5-4-8-6-13-9(10)11-8/h6-7H,4-5H2,1-3H3,(H2,10,11) |
InChIキー |
IOFQYJMFFATKGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CCC1=CSC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















